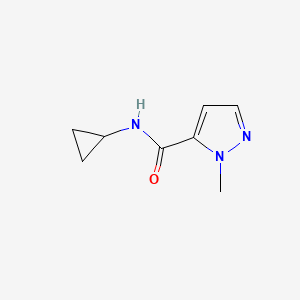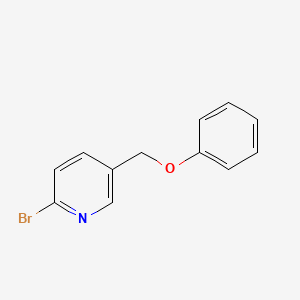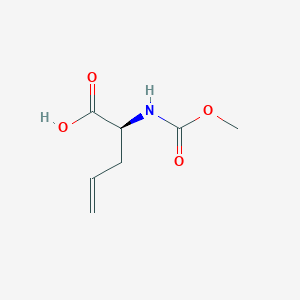
4'-Methylbiphenyl-4-sulfonyl fluoride
Overview
Description
4’-Methylbiphenyl-4-sulfonyl fluoride is a chemical compound with the molecular formula C13H11FO2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a sulfonyl fluoride group attached to a biphenyl structure, which imparts unique chemical properties.
Mechanism of Action
Target of Action
4’-Methylbiphenyl-4-sulfonyl fluoride is primarily used as a reagent in organic synthesis . It is known to act as an electrophilic warhead, targeting a variety of biological molecules, particularly proteins and nucleic acids .
Mode of Action
The compound interacts with its targets through a process known as sulfur(vi)-fluoride exchange (SuFEx) processes . This process involves the transfer of the sulfonyl fluoride group from the compound to the target molecule, resulting in the formation of new chemical bonds .
Biochemical Pathways
It is known that the compound can influence a variety of phosphoryl transfer enzymes, which are fundamentally important in cell signal transduction or energy metabolism .
Pharmacokinetics
Given its use as a reagent in organic synthesis, it is likely that these properties would be influenced by factors such as the compound’s chemical structure, the nature of the solvent used, and the specific conditions of the reaction .
Result of Action
The molecular and cellular effects of 4’-Methylbiphenyl-4-sulfonyl fluoride’s action are largely dependent on the specific targets and the nature of the reaction. In general, the compound’s action results in the formation of new chemical bonds, which can lead to changes in the structure and function of the target molecules .
Action Environment
The action, efficacy, and stability of 4’-Methylbiphenyl-4-sulfonyl fluoride can be influenced by a variety of environmental factors. These include the pH and the presence of other chemicals in the reaction environment . The compound is known for its resistance to hydrolysis under physiological conditions, which contributes to its stability .
Biochemical Analysis
Biochemical Properties
4’-Methylbiphenyl-4-sulfonyl fluoride plays a pivotal role in biochemical reactions, particularly as a reactive probe in chemical biology and molecular pharmacology . This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. It is commonly used as a protease inhibitor, modifying reactive serine residues in enzymes such as serine hydrolases . Additionally, 4’-Methylbiphenyl-4-sulfonyl fluoride can interact with threonine, lysine, tyrosine, cysteine, and histidine residues, making it a versatile tool in biochemical research .
Cellular Effects
The effects of 4’-Methylbiphenyl-4-sulfonyl fluoride on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting enzymes involved in critical cellular pathways. For instance, it is known to inhibit glycolysis by targeting enzymes such as enolase . Additionally, 4’-Methylbiphenyl-4-sulfonyl fluoride can impact cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cellular energetics and apoptosis .
Molecular Mechanism
At the molecular level, 4’-Methylbiphenyl-4-sulfonyl fluoride exerts its effects through covalent modification of enzyme active sites. The compound specifically reacts with the active site serine residue in serine hydrolases, forming a stable enzyme-inhibitor complex . This covalent binding leads to irreversible inhibition of the enzyme’s activity. Furthermore, 4’-Methylbiphenyl-4-sulfonyl fluoride can also interact with other amino acid residues, contributing to its broad spectrum of activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Methylbiphenyl-4-sulfonyl fluoride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-Methylbiphenyl-4-sulfonyl fluoride is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 4’-Methylbiphenyl-4-sulfonyl fluoride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, 4’-Methylbiphenyl-4-sulfonyl fluoride can cause toxic or adverse effects, including cellular apoptosis and tissue damage . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
4’-Methylbiphenyl-4-sulfonyl fluoride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with enzymes such as enolase and other glycolytic enzymes highlights its role in modulating cellular metabolism . Additionally, 4’-Methylbiphenyl-4-sulfonyl fluoride can influence mitochondrial function and reactive oxygen species production, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of 4’-Methylbiphenyl-4-sulfonyl fluoride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, affecting its localization and accumulation . Understanding the transport mechanisms is crucial for optimizing the compound’s efficacy in biochemical applications.
Subcellular Localization
4’-Methylbiphenyl-4-sulfonyl fluoride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its role in modulating enzyme activity and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methylbiphenyl-4-sulfonyl fluoride typically involves the reaction of 4’-methylbiphenyl with sulfonyl fluoride reagents. One common method is the chlorine–fluorine exchange reaction, where an arylsulfonyl chloride is treated with a fluoride source such as potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile .
Industrial Production Methods: Industrial production of sulfonyl fluorides, including 4’-Methylbiphenyl-4-sulfonyl fluoride, often involves the use of sulfuryl fluoride gas (SO2F2) as an electrophilic hub. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4’-Methylbiphenyl-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides or other derivatives.
Oxidation and Reduction Reactions: The biphenyl structure can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl fluoride group to form sulfonamides or sulfonate esters.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the biphenyl structure.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products:
Sulfonamides: Formed from nucleophilic substitution with amines.
Sulfonate Esters: Formed from nucleophilic substitution with alcohols.
Oxidized Biphenyl Derivatives: Formed from oxidation reactions.
Scientific Research Applications
4’-Methylbiphenyl-4-sulfonyl fluoride has diverse applications in scientific research:
Comparison with Similar Compounds
4’-Methylbiphenyl-4-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.
4’-Methylbiphenyl-4-sulfonamide: Contains a sulfonamide group instead of fluoride.
4’-Methylbiphenyl-4-sulfonate ester: Contains a sulfonate ester group instead of fluoride.
Uniqueness: 4’-Methylbiphenyl-4-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which provides a balance of stability and reactivity. This makes it particularly useful in click chemistry and as a covalent probe in biological studies .
Properties
IUPAC Name |
4-(4-methylphenyl)benzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2S/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)17(14,15)16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUDIGLPGZXHEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262415-96-2 | |
| Record name | 1262415-96-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine](/img/structure/B6323157.png)




![2,2-difluoro-4-methoxybenzo[d][1,3]dioxole](/img/structure/B6323179.png)
